

Application Notes and Protocols for Fmoc-NH-ethyl-SS-propionic NHS ester

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Compound of Interest

Compound Name: *Fmoc-NH-ethyl-SS-propionic NHS ester*

Cat. No.: *B607498*

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Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics.^{[1][2]} This reagent incorporates three key functionalities:

- An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules.^{[1][2]}
- A fluorenylmethyloxycarbonyl (Fmoc) protected amine for orthogonal derivatization after the initial conjugation.^{[1][2]}
- A disulfide bond that allows for cleavable release of the conjugated molecule under reducing conditions.^{[1][2]}

These features make it an ideal tool for applications such as the development of antibody-drug conjugates (ADCs), the creation of multifunctional probes, and the controlled release of therapeutic agents.^{[1][3][4]}

Storage and Handling

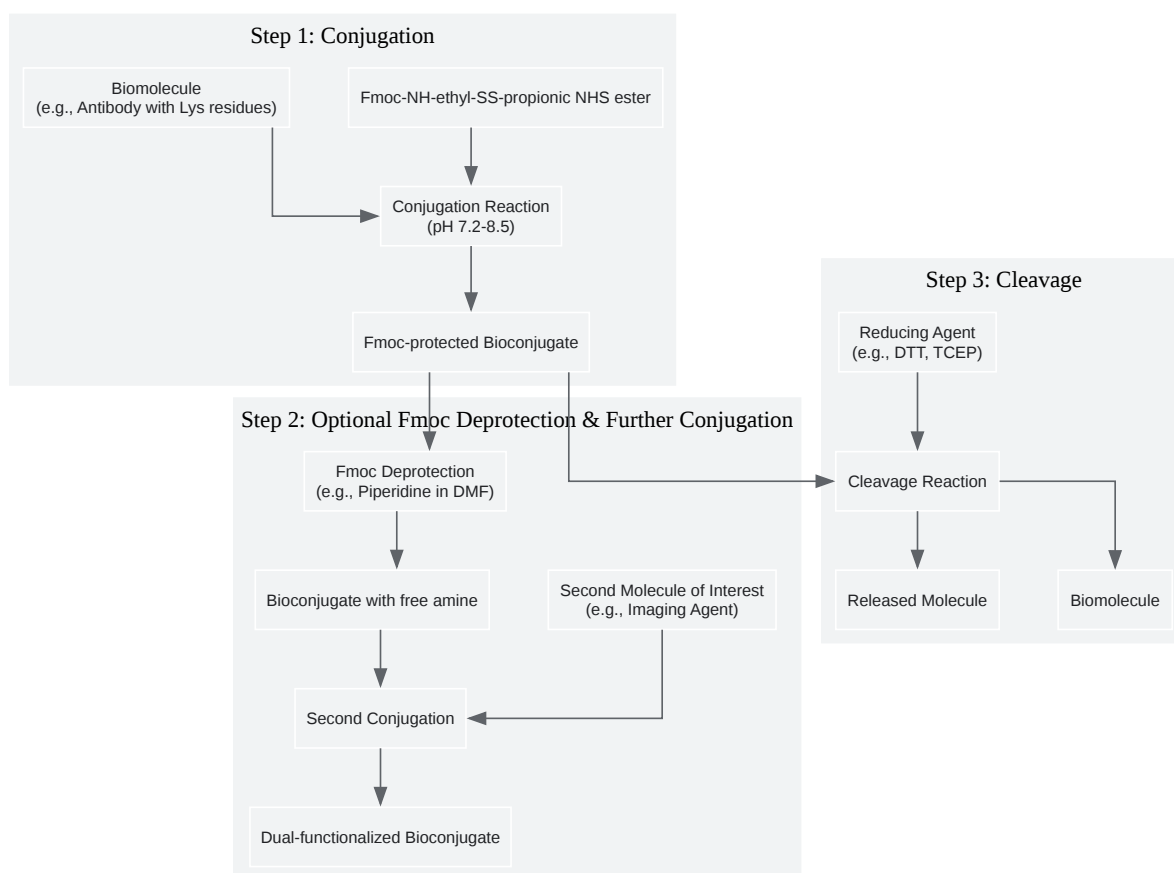
Proper storage and handling are critical to maintain the reactivity and stability of **Fmoc-NH-ethyl-SS-propionic NHS ester**.

Parameter	Recommendation	Source(s)
Storage Temperature	Store at -20°C in a desiccated environment. For long-term storage of solutions, -80°C is recommended.	[2] [3] [5]
Protection	Protect from moisture and light. [1]	[1]
Solvents	Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions. [1]	[1]
Solution Stability	Prepare solutions immediately before use. The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.	[5]
Handling Precautions	Allow the reagent to warm to room temperature before opening to prevent condensation. [6] Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.	[6]

Experimental Protocols

General Workflow for Bioconjugation and Cleavage

The following diagram illustrates the overall workflow for using **Fmoc-NH-ethyl-SS-propionic NHS ester** to conjugate a molecule of interest (e.g., a drug) to a biomolecule (e.g., an antibody) and its subsequent cleavage.



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General experimental workflow.

Protocol 1: Conjugation to Primary Amines

This protocol describes the conjugation of the NHS ester to primary amines on a protein.

Materials:

- **Fmoc-NH-ethyl-SS-propionic NHS ester**
- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Anhydrous DMSO or DMF
- Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare the NHS Ester Solution: Immediately before use, dissolve the **Fmoc-NH-ethyl-SS-propionic NHS ester** in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
- Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
 - Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Reactions at a lower pH (e.g., 7.4) may require longer incubation times.^[7]

- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- **Purification:** Remove the excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Parameter	Recommended Condition	Source(s)
Protein Concentration	1-10 mg/mL	[7]
Reaction pH	7.2 - 8.5	[8][9]
Molar Excess of NHS Ester	5-20 fold	[7]
Reaction Time	1-4 hours at room temperature; overnight at 4°C	[7]
Solvent for NHS Ester	Anhydrous DMSO or DMF	[1]

Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc protecting group to expose a primary amine for further conjugation.

Materials:

- Fmoc-protected bioconjugate
- Deprotection solution: 20-30% piperidine in DMF
- DMF for washing
- Purification supplies (e.g., desalting column, HPLC)

Procedure:

- **Dissolve the Conjugate:** If the bioconjugate is lyophilized, dissolve it in a minimal amount of DMF.

- **Deprotection:** Add the deprotection solution to the conjugate. A typical treatment is to incubate for 10-20 minutes at room temperature. The reaction progress can be monitored by HPLC.
- **Removal of Reagents:** After deprotection, the piperidine and dibenzofulvene-piperidine adduct must be removed. This can be achieved by precipitation of the bioconjugate followed by washing, or by size exclusion chromatography.

Parameter	Recommended Condition	Source(s)
Deprotection Reagent	20-30% Piperidine in DMF	[10] [11]
Reaction Time	10-20 minutes	[10] [11]
Temperature	Room Temperature	[10] [11]

Protocol 3: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

- Disulfide-linked bioconjugate
- Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction buffer (e.g., PBS)

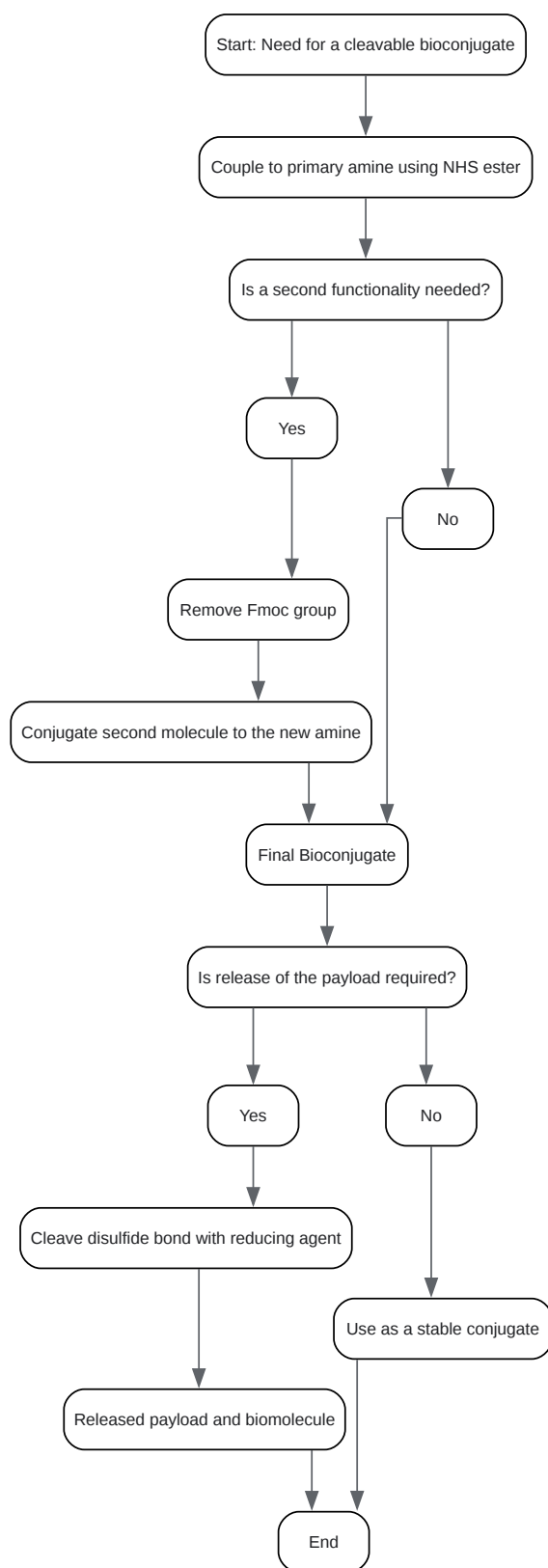
Procedure:

- **Prepare the Conjugate Solution:** Dissolve the bioconjugate in the reaction buffer.
- **Cleavage Reaction:** Add the reducing agent to the conjugate solution. The final concentration and incubation time will depend on the specific reducing agent and the desired extent of cleavage.
- **Analysis:** The cleavage can be monitored and quantified by techniques such as HPLC, mass spectrometry, or SDS-PAGE (under reducing vs. non-reducing conditions).

Reducing Agent	Typical Concentration	Incubation Time	Notes
DTT	10-50 mM	30-60 min at 37°C	Can interfere with downstream maleimide chemistry.
TCEP	1-10 mM	15-30 min at room temp.	More stable and does not absorb at 280 nm. Odorless.

Logical Relationships in Application

The following diagram illustrates the decision-making process and logical flow when using this multifunctional linker.



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Decision workflow for linker application.

Safety and Disposal

- Safety: Always handle the reagent and its solutions in a chemical fume hood.[6] Wear appropriate PPE. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
- Disposal: Dispose of the reagent and any waste in accordance with local, state, and federal regulations.

These application notes provide a comprehensive guide for the effective use of **Fmoc-NH-ethyl-SS-propionic NHS ester** in various bioconjugation applications. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific biomolecules and experimental setup.

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